molecular formula C16H18N2O3S B14943857 Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-

Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-

Cat. No.: B14943857
M. Wt: 318.4 g/mol
InChI Key: UUYPSVPJBPRRHO-UHFFFAOYSA-N
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Description

N,N-DIALLYL-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furo[3,4-c]pyridine ring system, which is known for its biological activity and synthetic versatility.

Preparation Methods

The synthesis of N,N-DIALLYL-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furo[3,4-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the furo[3,4-c]pyridine intermediate with a suitable thiol reagent.

    Attachment of the diallyl groups: The final step involves the reaction of the intermediate with diallylamine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N,N-DIALLYL-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the furo[3,4-c]pyridine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diallyl groups can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-DIALLYL-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to applications in the treatment of diseases, pending further research and clinical trials.

    Industry: The compound’s reactivity and versatility make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIALLYL-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The furo[3,4-c]pyridine ring system may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group and diallyl groups may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

N,N-DIALLYL-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

    Furo[3,4-c]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and reactivity.

    Sulfanyl-substituted compounds: Compounds with sulfanyl groups may exhibit similar reactivity in oxidation and substitution reactions.

    Diallyl-substituted compounds: These compounds may undergo similar substitution reactions and exhibit comparable reactivity.

The uniqueness of N,N-DIALLYL-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ACETAMIDE lies in its combination of these structural features, which may lead to unique biological and chemical properties.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C16H18N2O3S/c1-4-6-18(7-5-2)13(19)10-22-15-14-12(8-11(3)17-15)9-21-16(14)20/h4-5,8H,1-2,6-7,9-10H2,3H3

InChI Key

UUYPSVPJBPRRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)N(CC=C)CC=C)C(=O)OC2

Origin of Product

United States

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